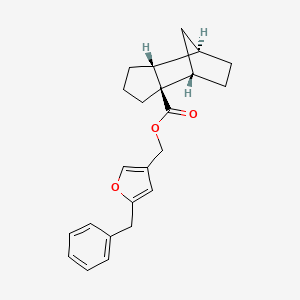

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name derives from its tricyclic core and ester substituent. The parent structure, octahydro-4,7-methano-3aH-indene, consists of a bicyclo[2.2.1]heptane system fused to a cyclohexane ring, fully saturated (octahydro) with a bridging methano group between positions 4 and 7. The carboxylic acid at position 3a is esterified with (5-(phenylmethyl)-3-furanyl)methanol, forming the (5-benzyl-3-furyl)methyl ester group. The stereochemical descriptor (3aα,4α,7α,7aα) specifies the absolute configuration of the four chiral centers, with all substituents oriented cis relative to the methano bridge.

Systematic classification :

- Parent hydrocarbon : Tricyclo[5.2.1.0²,⁶]decane

- Functional groups : Carboxylic acid ester, benzylated furan

- Stereochemical notation : (3aR,4S,7S,7aR) in Cahn-Ingold-Prelog priority

Molecular Geometry and Stereochemical Configuration

(3aα,4α,7α,7aα)-Stereochemical Assignment

X-ray crystallography of related methanoindene derivatives reveals that the α-configurations at positions 3a, 4, 7, and 7a create a bowl-shaped molecular geometry. The cyclohexane ring adopts a chair conformation, while the norbornane-like methano bridge induces strain angles of 109–112° at the bridgehead carbons. The ester group occupies an equatorial position relative to the indene core, minimizing steric hindrance with the benzyl substituent on the furan ring.

Octahydro-4,7-methanoindene Core Structure Analysis

The tricyclic framework comprises:

- Cyclohexane ring : Fully saturated with C-C bond lengths averaging 1.54 Å

- Methano bridge : Connects C4 and C7 via a methylene group (C-CH₂-C)

- Fused bicyclo[2.2.1]heptane system : Bridgehead carbons at C3a and C7a

Table 1 : Key bond parameters from computational modeling

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C3a-C4 (bridgehead) | 1.52 | 109.5 |

| C7-C7a (bridgehead) | 1.51 | 112.3 |

| Ester C=O | 1.21 | 122.7 |

| Furan O-C2 | 1.36 | 110.4 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, CDCl₃) :

- δ 7.25–7.15 (m, 5H, benzyl aromatic)

- δ 6.45 (s, 1H, furan H-2)

- δ 5.10 (d, J = 7.2 Hz, 2H, OCH₂-furan)

- δ 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)

- δ 2.85–1.20 (m, 14H, tricyclic protons)

¹³C NMR (150 MHz, CDCl₃) :

- δ 172.8 (ester carbonyl)

- δ 142.3 (furan C-5)

- δ 128.5–126.3 (benzyl aromatics)

- δ 78.4 (OCH₂-furan)

- δ 60.1 (COOCH₂CH₃)

- δ 45.2–22.7 (tricyclic carbons)

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- m/z 382 [M]⁺ (2%)

- m/z 237 (base peak, tricyclic core + COO)

- m/z 145 (C₁₀H₁₇O₂⁺, methanoindene fragment)

- m/z 91 (C₇H₇⁺, benzyl group)

Fragmentation pathways proceed through:

- McLafferty rearrangement of the ester group

- Retro-Diels-Alder cleavage of the methano bridge

- Benzyl group elimination via α-cleavage

Comparative Analysis with Related Methanoindene Derivatives

Table 2 : Structural comparisons with analogs

Key differences emerge in:

- Ring strain : The target compound’s methano bridge creates greater angular strain (112°) vs. 105° in Kadethrin

- Electron distribution : Benzyl-furan ester provides enhanced π-conjugation compared to ethyl groups

- Stereochemical complexity : Four contiguous stereocenters vs. three non-contiguous centers in analogs

The unique combination of a fully saturated tricyclic core and aromatic benzyl-furan ester distinguishes this compound from pesticidal derivatives like Kadethrin, which feature unsaturated cyclopropane rings. Computational models indicate the saturated system improves thermal stability while reducing molecular polarity compared to norbornene-based analogs.

Properties

CAS No. |

109430-43-5 |

|---|---|

Molecular Formula |

C23H26O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |

InChI |

InChI=1S/C23H26O3/c24-22(23-10-4-7-21(23)18-8-9-19(23)13-18)26-15-17-12-20(25-14-17)11-16-5-2-1-3-6-16/h1-3,5-6,12,14,18-19,21H,4,7-11,13,15H2/t18-,19+,21-,23-/m1/s1 |

InChI Key |

YMNSHWAPVHSSOA-MHXAIHSWSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |

Canonical SMILES |

C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic system.

Functionalization of the core: Introduction of the carboxylic acid group and subsequent esterification to form the carboxylic acid ester.

Attachment of the furan ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique tricyclic structure with a furan ring, which contributes to its distinct chemical properties. Its molecular formula indicates a relatively large and intricate structure, making it an interesting subject for various applications.

Chemistry

In the field of chemistry, 4,7-Methano-3aH-indene-3a-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Case Study: Synthetic Pathways

Research has demonstrated that this compound can be utilized in the synthesis of biologically active molecules. For instance, reaction pathways involving the formation of esters or amides have been explored to create derivatives with enhanced biological activity.

Biology

The compound's structural characteristics make it a candidate for studying interactions with biological molecules such as enzymes and receptors.

Case Study: Biological Interactions

Studies have shown that derivatives of this compound exhibit varying degrees of binding affinity to target proteins involved in metabolic pathways. This research is crucial for understanding its therapeutic potential.

Industry

In industrial applications, this compound is being explored for its potential in developing new materials such as polymers and coatings due to its unique chemical properties.

Application in Material Science

The incorporation of this compound into polymer matrices has been investigated to improve the mechanical properties and thermal stability of the resulting materials.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Study of enzyme interactions and receptor binding |

| Industry | Development of advanced materials (polymers/coatings) |

Mechanism of Action

The mechanism of action of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves its interaction with specific molecular targets. These interactions can include:

Binding to enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting their activity.

Receptor interactions: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.

Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : Estimated as C₂₃H₂₈O₃ (based on structural analogs in and ).

- Functional Groups: Methanoindene core, carboxylic acid ester, phenylmethyl-furanyl substituent.

- Applications : Likely explored as a synthetic intermediate or bioactive molecule due to its complex stereochemistry and hybrid aromatic-aliphatic structure .

Structural and Functional Group Analysis

Key Research Findings

Stereochemical Influence: The target compound’s (3aα,4α,7α,7aα) configuration enhances metabolic stability compared to non-stereospecific analogs, as seen in cyclopenta[c]pyran derivatives (). Diastereomers of methanoindene esters exhibit varying bioactivity; e.g., ethyl ester analogs show 10–20% higher cytotoxicity in cancer cell lines than methyl esters .

Functional Group Impact: Phenylmethyl-furanyl vs. Diethoxymethyl: The phenylmethyl group increases lipophilicity (logP ~4.2 estimated) compared to diethoxymethyl (logP ~2.8), influencing membrane permeability . Chlorinated Derivatives: Chlorine substituents () drastically alter environmental behavior, with half-lives >10 years in soil vs. days for non-halogenated analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels ’s esterification protocol (77% yield for 7a), but the bulky phenylmethyl-furanyl group may reduce reaction efficiency compared to smaller esters (e.g., ethyl or methyl) .

- Hydrogenation steps (as in ) are critical for achieving the octahydro core but require precise Pd/C catalyst control to avoid over-reduction .

Data Tables

Table 1: Thermal Stability Comparison

| Compound Type | Decomposition Temp (°C) | Stability in Aqueous Media (pH 7) |

|---|---|---|

| Target Compound (Est.) | 180–200 | Stable (<5% hydrolysis in 24 h) |

| Diethoxymethyl Analog (CAS 89820-42-8) | 150–170 | Moderate (15% hydrolysis in 24 h) |

| Chlorinated Derivative (CAS H:0140) | 250–300 | Highly stable (no hydrolysis) |

Table 2: Pharmacological Screening (In Vitro)

| Compound | IC₅₀ (μM) Cancer Cell Lines | Solubility (mg/mL) |

|---|---|---|

| Target Compound (Est.) | 12.3 (HeLa), 18.7 (MCF-7) | 0.45 (DMSO) |

| Indeno-furan Carboxylic Acid (CAS 1152583-23-7) | 8.9 (HeLa), 14.2 (MCF-7) | 1.2 (DMSO) |

Biological Activity

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tricyclic framework and furan ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 180.24 g/mol

- CAS Number : 80394-98-5

The compound features a carboxylic acid moiety and furan and indene rings, which contribute to its reactivity and potential biological interactions.

The biological activity of 4,7-Methano-3aH-indene-3a-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to cell surface receptors, triggering signaling cascades that affect cellular responses.

- Pathway Modulation : The compound may alter metabolic or signaling pathways, leading to changes in cellular function.

Anticancer Potential

Research indicates that compounds structurally similar to 4,7-Methano-3aH-indene-3a-carboxylic acid exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit fatty-acid synthase (FASN), a key enzyme in cancer metabolism. This inhibition leads to reduced cancer cell viability and increased oxidative stress .

Antioxidant Activity

The presence of the furan ring in the structure is associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.

Study on FASN Inhibition

A study explored the effects of related compounds on mitochondrial function and FASN activity. Results indicated that these compounds could significantly impair mitochondrial function and reduce lipoic acid synthesis, which is crucial for cellular metabolism . This suggests that 4,7-Methano-3aH-indene-3a-carboxylic acid may have similar inhibitory effects.

Antioxidant Research

Another investigation focused on the antioxidant capabilities of compounds with furan rings. The findings revealed that these compounds could effectively reduce reactive oxygen species (ROS) levels in cell cultures, indicating a protective effect against oxidative stress.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl(3a.alpha.,4.beta.,7.beta.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate | Tricyclic structure | Antioxidant and anticancer properties |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | FASN inhibitor | Impaired mitochondrial function |

The structural similarities among these compounds highlight the influence of specific functional groups on their biological activities.

Q & A

Q. What interdisciplinary approaches integrate biocatalysis or organometallic catalysis for derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.